molecular formula C7H6N2O2S B1601700 2-(Methylsulfonyl)nicotinonitrile CAS No. 66154-66-3

2-(Methylsulfonyl)nicotinonitrile

Cat. No.: B1601700
CAS No.: 66154-66-3
M. Wt: 182.2 g/mol
InChI Key: TTZWLHQGFXCTSS-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)nicotinonitrile is an organic compound with the molecular formula C8H6N2O2S It is a derivative of nicotinonitrile, characterized by the presence of a methylsulfonyl group attached to the pyridine ring

Scientific Research Applications

2-(Methylsulfonyl)nicotinonitrile has several applications in scientific research:

Safety and Hazards

“2-(Methylsulfonyl)nicotinonitrile” is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable personal protective equipment while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfonyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Comparison with Similar Compounds

2-(Methylsulfonyl)nicotinonitrile can be compared with other nicotinonitrile derivatives and sulfonyl-containing compounds:

Similar Compounds

Properties

IUPAC Name

2-methylsulfonylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZWLHQGFXCTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499365
Record name 2-(Methanesulfonyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66154-66-3
Record name 2-(Methanesulfonyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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